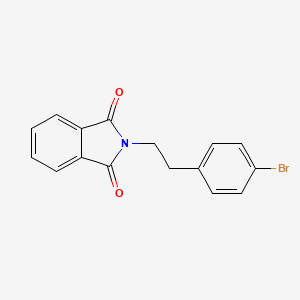

N-(4-Bromopheneethyl-phthalimide

Beschreibung

N-(4-Bromophenyl)phthalimide (CAS RN: 40101-31-3) is a brominated aromatic phthalimide derivative with the molecular formula C₁₄H₈BrNO₂ and a molecular weight of 302.13 g/mol . Structurally, it consists of a phthalimide core (a fused bicyclic system of two benzene rings and two imide groups) substituted at the nitrogen atom with a 4-bromophenyl group. This compound is synthesized via the condensation of phthalic anhydride with 4-bromoaniline under reflux conditions in ethanol, followed by crystallization .

Phthalimides are widely recognized for their versatility in organic synthesis, particularly as intermediates for preparing biologically active compounds or polymers. N-(4-Bromophenyl)phthalimide serves as a precursor for N-substituted phthalimides, which have applications in materials science and medicinal chemistry . Its high purity (>98%, HPLC) and stability make it suitable for research purposes, though it is explicitly labeled as non-hazardous under standard handling conditions .

Eigenschaften

IUPAC Name |

2-[2-(4-bromophenyl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAQWVPXYIADCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-(4-Bromopheneethyl-phthalimide) typically involves the reaction of phthalic anhydride with 4-bromoaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform or methanol, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

N-(4-Bromopheneethyl-phthalimide) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

N-(4-Bromopheneethyl-phthalimide is a phthalimide derivative with specific applications in scientific research, particularly related to neurological studies . Phthalimides, in general, have a wide range of applications in medicinal chemistry, demonstrating anticonvulsant, anti-inflammatory, analgesic, hypolipidemic, and immunomodulatory activities . Phthalimide derivatives have also been investigated for their antiproliferative activity against various cancer cell lines .

Scientific Research Applications

This compound is specifically noted for its relevance to:

- Cannabinoid receptors

- Addiction

- Depression

- Memory, Learning, and Cognition

- Multiple Sclerosis

- Neurotransmission

Broader Applications of Phthalimide Derivatives

Phthalimides and their derivatives have a wide array of applications, including:

- Medicinal Chemistry: Phthalimide analogs are used due to their anticonvulsant, anti-inflammatory, analgesic, hypolipidemic, and immunomodulatory activities . Some phthalimide derivatives are marketed as drugs to treat conditions like psoriasis, myeloma, rheumatoid arthritis, and shock .

- Anti-inflammatory Agents: Certain anti-inflammatory phthalimide analogs are synthesized as tumor necrosis factor-alpha inhibitors .

- Treatment of Autoimmune Disorders: Phthalimides can promote the inflammatory response related to autoimmune disorders such as rheumatoid arthritis, Crohn’s disease, ankylosing spondylitis, psoriasis, and refractory asthma .

- Synthesis of Dyes: Phthalimides are used in the synthesis of indigo and thiosalicylic acid, which is used in the production of certain indigoid vat dyes .

- Antiproliferative Activity: Some phthalimide derivatives have shown antiproliferative activity against cervical (HeLa), liver (HepG2), and breast (4T1) cancer cell lines .

- Antimicrobial Activity: N-alkyl and N-alkyloxy derivatives of phthalimide have demonstrated potent fungicidal action, leading to their use as pesticides, preservatives, and pharmaceuticals .

- Enzyme Inhibition: Phthalimide derivatives have been designed and synthesized as α-glucosidase inhibitors .

Examples of Marketed Phthalimide Derivatives

| S. No. | Structure | Name | Use |

|---|---|---|---|

| 1. | (Structure of Folpet) | Folpet | Fungicide |

| 2. | (Structure of Captan) | Captan | Fungicide |

| 3. | (Structure of Thalidomide) | Thalidomide | Antineoplastic, antileprotic |

| 4. | (Structure of Phosmet) | Phosmet | Pesticide, insecticide, and acaricide |

| 5. | (Structure of Apremilast) | Apremilast | Phosphodiesterase-4 inhibitors (PDE-4) for the treatment of asthma and chronic obstructive pulmonary disease |

| 6. | (Structure of LASSBio-468) | LASSBio-468 | Phosphodiesterase-4 inhibitor, anti-inflammatory; a useful lead for therapy of rheumatoid arthritis and septic shock syndrome |

Research on Phthalimide Derivatives

- A study evaluating phthalimide derivatives against cancer cell lines found that the HepG2 liver cancer cell line was the most resistant, while the 4T1 breast cancer cell line was the most sensitive .

- Molecular docking analysis has been performed to understand the potential mechanism of action of phthalimide derivatives, specifically on DNA methyltransferase 1 (DNMT1) .

- Research has also focused on synthesizing phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as α-glucosidase inhibitors .

- The immunosuppressive and antiproliferative profiles of certain series of phthalimide derivatives have been found to be effective, indicating potential as therapeutic reagents .

Wirkmechanismus

The mechanism of action of N-(4-Bromopheneethyl-phthalimide) involves its interaction with specific molecular targets, such as the CB1 receptor. By binding to this receptor, the compound modulates its activity, leading to various physiological effects. The exact pathways and molecular targets involved in its action are still under investigation, but it is known to influence neurotransmission and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

To contextualize the properties and applications of N-(4-Bromophenyl)phthalimide, a comparative analysis with structurally analogous phthalimide derivatives is provided below.

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects : The bromophenyl group in N-(4-Bromophenyl)phthalimide provides aromatic bulk and electronic effects distinct from alkyl-chain substituents (e.g., bromobutyl). This influences solubility, crystallinity, and reactivity in cross-coupling reactions.

- Melting Points : N-(4-Bromobutyl)phthalimide has a well-defined melting point (76–80°C), likely due to its flexible alkyl chain enabling tighter packing . Bromophenyl derivatives may exhibit higher melting points, but data gaps exist.

Biologische Aktivität

N-(4-Bromophenethyl)-phthalimide is a derivative of phthalimide that has garnered attention in medicinal chemistry due to its potential biological activities. Phthalimides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of N-(4-Bromophenethyl)-phthalimide, supported by data tables, case studies, and detailed research findings.

Structure and Properties

N-(4-Bromophenethyl)-phthalimide features a phthalimide core substituted with a bromophenethyl group. The phthalimide structure is characterized by its hydrophobic properties, which facilitate membrane permeability and biological activity.

Antimicrobial Activity

Phthalimide derivatives have been evaluated for their antimicrobial properties against various bacterial strains and fungi. Studies indicate that N-(4-Bromophenethyl)-phthalimide exhibits moderate activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, while showing limited efficacy against Gram-positive bacteria like Staphylococcus aureus .

Table 1: Antimicrobial Activity of N-(4-Bromophenethyl)-Phthalimide

| Microorganism | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | Not Active |

| Escherichia coli | Moderate |

| Klebsiella pneumoniae | Moderate |

| Candida albicans | Moderate |

| Candida tropicalis | High |

Anti-Inflammatory Activity

Research has demonstrated that phthalimide derivatives can inhibit inflammatory pathways, particularly through the modulation of the NF-κB signaling pathway. N-(4-Bromophenethyl)-phthalimide showed significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of N-(4-Bromophenethyl)-phthalimide has been assessed against several cancer cell lines, including HeLa (cervical), HepG2 (liver), and MCF7 (breast). In vitro studies revealed that this compound significantly reduced cell viability in HeLa cells by approximately 40% at specific concentrations .

Table 2: Anticancer Activity of N-(4-Bromophenethyl)-Phthalimide

| Cell Line | IC50 (µM) | % Cell Viability at 10 µM |

|---|---|---|

| HeLa | 15 | 60% |

| HepG2 | 25 | 75% |

| MCF7 | 20 | 70% |

The mechanism underlying the biological activities of N-(4-Bromophenethyl)-phthalimide involves interaction with key enzymes and cellular pathways. Molecular docking studies suggest that it binds effectively to DNA methyltransferase (DNMT1), which is implicated in cancer cell proliferation . The compound's ability to inhibit DNMT1 may contribute to its anticancer effects.

Case Studies

A notable study conducted by Kashif et al. evaluated various phthalimide derivatives for their antiproliferative effects. Among them, N-(4-Bromophenethyl)-phthalimide was highlighted for its selective action against cancer cells while sparing normal fibroblasts . This selectivity is crucial for developing safer therapeutic agents.

Q & A

Q. What are the established synthetic routes for N-(4-Bromophenyl)phthalimide, and how do reaction conditions influence yield?

N-(4-Bromophenyl)phthalimide is synthesized via nucleophilic substitution between phthalimide salts and 4-bromophenyl halides. A typical protocol involves reacting potassium phthalimide with 1-bromo-4-bromobenzene in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours . Yield optimization requires strict control of moisture (to prevent hydrolysis) and stoichiometric excess of the brominated aryl halide (1.2–1.5 eq). Lower yields (<60%) are often attributed to competing side reactions, such as dehalogenation under basic conditions.

Q. How can researchers verify the purity of N-(4-Bromobutyl)phthalimide, and what analytical techniques are recommended?

Purity assessment requires a combination of:

- HPLC (C18 column, acetonitrile/water gradient) to detect residual phthalimide or unreacted 1,4-dibromobutane .

- 1H NMR (CDCl₃, 400 MHz) to confirm the absence of peaks at δ 3.6–3.8 ppm (indicative of unreacted dibromobutane) .

- Melting point analysis (literature range: 98–100°C for N-(4-Bromobutyl)phthalimide) .

Q. What are the primary applications of N-(4-Bromophenyl)phthalimide in medicinal chemistry?

This compound serves as a precursor for:

- Kinase inhibitors : The bromophenyl group participates in Suzuki-Miyaura couplings to introduce aromatic pharmacophores .

- Anticancer agents : Derivatives exhibit activity against topoisomerase II via intercalation, as shown in murine lymphoma cell assays (IC₅₀ ~2.5 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for N-(4-Bromophenyl)phthalimide derivatives?

Discrepancies in NMR or IR spectra often arise from:

- Polymorphism : Crystallize the compound from different solvents (e.g., ethanol vs. hexane) and compare XRD patterns .

- Residual solvents : Use TGA-MS to identify low-level contaminants (e.g., DMF or THF) that distort NMR signals .

- Tautomerism : For thioamide analogues, computational modeling (DFT) can predict dominant tautomeric forms .

Q. What strategies optimize the coupling efficiency of N-(4-Bromobutyl)phthalimide in calixarene ligand synthesis?

Key parameters include:

Q. How do researchers address low reproducibility in biological assays involving N-(4-Bromophenyl)phthalimide derivatives?

Common pitfalls and solutions:

- Aggregation artifacts : Add 0.1% Tween-20 to assay buffers to disrupt non-specific aggregation .

- Metabolic instability : Incorporate deuterium at the methylene bridge (C-D bond) to prolong half-life in hepatic microsomes .

- Batch variability : Standardize synthetic protocols (e.g., flash chromatography vs. recrystallization) and validate purity with orthogonal methods .

Q. What computational methods predict the reactivity of N-(4-Bromophenyl)phthalimide in nucleophilic aromatic substitution?

- DFT calculations (B3LYP/6-31G*) model transition states to identify favored reaction pathways (e.g., para vs. meta substitution) .

- Hammett σ constants correlate electron-withdrawing effects of substituents on reaction rates (ρ = +2.1 for nitro groups) .

- Molecular docking (AutoDock Vina) predicts steric clashes in enzyme-binding pockets, guiding structural modifications .

Data Contradiction Analysis

Q. Why do reported melting points for N-(4-Bromobutyl)phthalimide vary across studies (98–112°C)?

Variations arise from:

- Polymorphism : Different crystallization solvents (ethanol vs. acetone) produce distinct crystal lattices .

- Impurity profiles : Residual 1,4-dibromobutane (b.p. 78°C) lowers observed melting points .

- Heating rate : Fast heating (10°C/min) in DSC may obscure phase transitions .

Safety and Handling

Q. What precautions are critical when handling N-(4-Bromophenyl)phthalimide in aqueous environments?

- Hydrolysis risk : The compound hydrolyzes slowly in water to release HBr (pH <3). Use neutral buffers and avoid prolonged exposure to moisture .

- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; wear nitrile gloves and conduct reactions in a fume hood .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.